![molecular formula C12H11Cl2N5OS B5848035 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5848035.png)
2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, proliferation, and inflammation. This compound has been shown to inhibit the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis and cell proliferation. This compound has also been found to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, reduction of inflammation and oxidative stress, and antibacterial activity. This compound has also been found to modulate the activity of various enzymes and signaling pathways that are involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. This compound has been extensively studied for its potential therapeutic applications in cancer, bacterial infections, and inflammatory disorders. Another advantage is its relatively low toxicity, which makes it a safer option compared to other chemotherapeutic agents. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the investigation of its potential as a combination therapy with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways and enzymes.
Métodos De Síntesis
2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2,3-dichlorophenylacetic acid with thionyl chloride, followed by the addition of 4,6-diamino-2-thiouracil and triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, bacterial infections, and inflammatory disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In bacterial infections, this compound has been found to exhibit antibacterial activity against various strains of bacteria, including drug-resistant strains. In inflammatory disorders, this compound has been shown to reduce inflammation and oxidative stress by modulating the activity of various enzymes and signaling pathways.
Propiedades
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N5OS/c13-6-2-1-3-7(11(6)14)17-10(20)5-21-12-18-8(15)4-9(16)19-12/h1-4H,5H2,(H,17,20)(H4,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSJVQCINSLFJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NC(=CC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
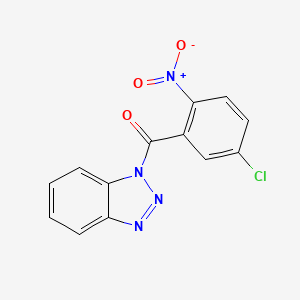
![N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5847962.png)
![N-(4-bromophenyl)-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B5847968.png)
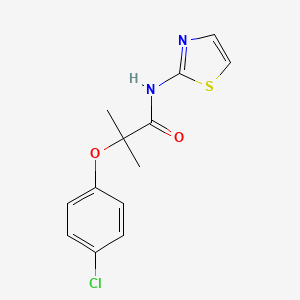
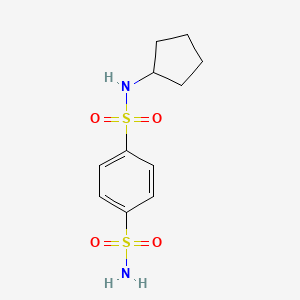

![7,13-dihydrochromeno[4,3-b][1,4]benzodiazepine-6,8-dione](/img/structure/B5848009.png)


![N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5848030.png)
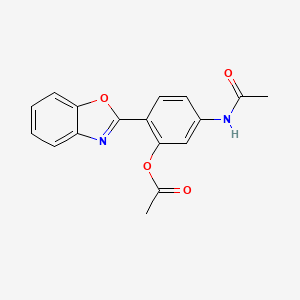
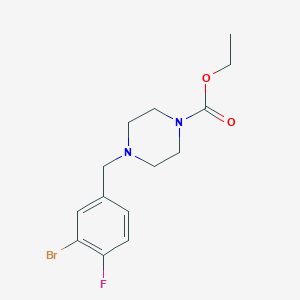

![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5848065.png)
